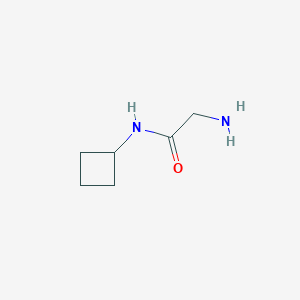

2-amino-N-cyclobutylacetamide

Description

Contextualization within Amide-Containing Chemical Space

The amide functional group is a cornerstone of organic and medicinal chemistry, with estimates suggesting that over 25% of all marketed drugs contain at least one amide moiety. srdpharma.com This prevalence is due to the unique properties of the amide bond, including its planarity, stability, and ability to participate in hydrogen bonding as both a donor and an acceptor. chemicalbook.comevitachem.com These characteristics are fundamental to the structure and function of peptides and proteins and are exploited in the design of synthetic molecules that mimic natural interactions or target biological macromolecules. evitachem.com

2-amino-N-cyclobutylacetamide, as a primary amino-substituted acetamide (B32628), belongs to the family of glycinamides. nih.gov The presence of the N-cyclobutyl group places it within the subclass of N-cycloalkyl amides, which are explored for their potential to introduce specific conformational constraints and physicochemical properties into a molecule. nih.gov

Rationale for Academic Investigation of this compound and its Analogues

The academic rationale for investigating a compound like this compound is multifaceted, drawing from principles of medicinal chemistry and materials science.

The incorporation of small, saturated carbocyclic rings like cyclobutane (B1203170) is a recognized strategy in drug design. nih.gov These aliphatic rings are valued for their ability to:

Introduce three-dimensionality: Moving away from flat, aromatic structures can improve binding to complex biological targets. nih.gov

Modulate physicochemical properties: The cyclobutyl group can influence a molecule's solubility, lipophilicity, and metabolic stability. For instance, the replacement of a gem-dimethyl group with a cyclobutane ring is a common bioisosteric substitution.

Serve as bioisosteres: The cyclobutane ring can act as a mimic for other chemical groups, potentially improving potency or reducing off-target effects. cymitquimica.com

The aminoacetamide core is also a significant pharmacophore. Derivatives of 2-aminoacetamide have been investigated for a wide range of biological activities. nih.gov The combination of the amino group and the amide linkage provides multiple points for interaction with biological targets.

A plausible synthetic route to this compound likely involves the nucleophilic substitution of a haloacetamide with cyclobutylamine (B51885). For example, the synthesis of the precursor, 2-chloro-N-cyclobutylacetamide, has been documented. fluorochem.co.uk Subsequent displacement of the chlorine atom with an amino group, potentially via a protected amine equivalent followed by deprotection, would yield the target compound.

Overview of Key Research Avenues

Given the structural features of this compound, several key research avenues can be envisaged for this compound and its analogues.

Medicinal Chemistry: The primary application would likely be as a building block in the synthesis of more complex, biologically active molecules. Analogues such as N-cycloalkyl-2-aminoacetamides have been used as intermediates in the preparation of compounds targeting various biological pathways. For instance, N-cyclohexyl-2-aminoacetamide was utilized in the synthesis of pyrimido[5,4-b]indole derivatives as Toll-like receptor 4 (TLR4) ligands. nih.gov This suggests that this compound could be a valuable scaffold for combinatorial chemistry and the generation of compound libraries for screening against various diseases.

Materials Science: The ability of the amino and amide groups to form hydrogen bonds could make this and similar small molecules interesting for the development of supramolecular assemblies and novel materials with specific organizational properties.

Chemical Biology: As a small, functionalized molecule, it could be used as a probe to study enzyme active sites or protein-protein interactions, particularly where the combination of a small cycloalkyl group and an aminoacetamide moiety is thought to be important for binding.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 359821-39-9 |

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| Canonical SMILES | C1CC(C1)NC(=O)CN |

| InChI Key | YZVAIIFVBOGXSQ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-cyclobutylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-4-6(9)8-5-2-1-3-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXJOARUJVZAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676373 | |

| Record name | N-Cyclobutylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359821-39-9 | |

| Record name | 2-Amino-N-cyclobutylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359821-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclobutylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino N Cyclobutylacetamide and Its Derivatives

Established Synthetic Routes for the Core 2-amino-N-cyclobutylacetamide Scaffold

The fundamental structure of this compound is assembled through key reactions that form the amide bond, introduce the cyclobutane (B1203170) ring, and install the amino group.

A crucial step in the synthesis of this compound is the formation of the amide bond between a cyclobutylamine (B51885) precursor and a glycine (B1666218) equivalent. One common approach involves the reaction of cyclobutylamine with a protected glycine derivative, such as N-Boc-glycine or N-Cbz-glycine, in the presence of a coupling agent. Another strategy is the acylation of cyclobutylamine with an activated glycine derivative.

A frequently employed method is the reaction of cyclobutylamine with chloroacetyl chloride to form N-cyclobutyl-2-chloroacetamide. evitachem.comresearchgate.net This intermediate is then converted to the final product by introducing the amino group. The reaction is typically carried out in an inert solvent.

| Reactant 1 | Reactant 2 | Product | Notes |

| Cyclobutylamine | Chloroacetyl chloride | N-cyclobutyl-2-chloroacetamide | A key intermediate for subsequent amination. evitachem.comresearchgate.net |

| Cyclobutylamine | Protected 2-aminoacetic acid (e.g., Boc-glycine) | Protected this compound | Requires a coupling agent and subsequent deprotection. |

The choice of strategy often depends on the availability of starting materials and the desired protecting group strategy for the amino functionality.

The cyclobutane motif is a key structural feature of this compound. The introduction of this ring is typically achieved by utilizing a commercially available or synthetically prepared cyclobutane-containing starting material, most commonly cyclobutylamine.

The synthesis of cyclobutylamine itself can be accomplished through various methods. One established route is the Hofmann rearrangement of cyclobutanecarboxamide. orgsyn.orgchemicalbook.com Another approach involves the reduction of cyclobutanone (B123998) oxime. More recently, methods starting from cyclobutanecarboxylic acid have been developed. orgsyn.orgchemicalbook.comwikimedia.org

Functionalization of the cyclobutane ring prior to its incorporation into the final molecule allows for the synthesis of substituted analogues. acs.orgnih.gov This can involve C-H functionalization techniques to introduce substituents at various positions on the cyclobutane ring. acs.orgnih.govbaranlab.org These methods often employ directing groups to control the regioselectivity of the functionalization. acs.orgnih.govbaranlab.org

The introduction of the primary amino group is a critical step in the synthesis of the this compound scaffold. When starting from N-cyclobutyl-2-chloroacetamide, the amino group can be introduced via nucleophilic substitution of the chloride.

One of the most well-established methods for this transformation is the Gabriel synthesis . wikipedia.orgmasterorganicchemistry.comlibretexts.org This method involves the reaction of N-cyclobutyl-2-chloroacetamide with potassium phthalimide (B116566), followed by hydrazinolysis or acidic hydrolysis to release the primary amine. wikipedia.orgmasterorganicchemistry.com

Another versatile method is reductive amination . wikipedia.orgmasterorganicchemistry.comnih.govorganic-chemistry.org This can be achieved by reacting N-cyclobutyl-2-oxoacetamide (glyoxylamide) with an ammonia (B1221849) source in the presence of a reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

| Precursor | Reagents | Method | Product |

| N-cyclobutyl-2-chloroacetamide | 1. Potassium phthalimide 2. Hydrazine | Gabriel Synthesis | This compound |

| N-cyclobutyl-2-oxoacetamide | Ammonia, NaBH3CN | Reductive Amination | This compound |

Manipulation of the amino group, such as through the use of protecting groups, is a common strategy to prevent unwanted side reactions during the synthesis. google.com

Synthesis of Structurally Diverse this compound Analogues

The core this compound scaffold can be modified at several positions to generate a library of structurally diverse analogues. These modifications can be targeted at the amino moiety or the cyclobutyl ring system.

The primary amino group of this compound can be readily functionalized to introduce a wide range of substituents.

N-Alkylation: Secondary and tertiary amines can be synthesized through reductive amination of this compound with aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure is highly efficient for introducing various alkyl groups. Direct alkylation with alkyl halides can also be employed, though it may be less selective.

N-Arylation: The introduction of aryl groups at the amino position can be achieved through coupling reactions. nih.govresearchgate.net For instance, Buchwald-Hartwig amination provides a powerful tool for the formation of N-aryl bonds.

| Modification | Reagents | Reaction Type | Product Type |

| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | Reductive Amination | N-Alkyl-2-amino-N-cyclobutylacetamide |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | Buchwald-Hartwig Amination | N-Aryl-2-amino-N-cyclobutylacetamide |

Introducing substituents on the cyclobutane ring offers another avenue for structural diversification. This can be accomplished by starting with a pre-functionalized cyclobutylamine or by modifying the cyclobutane ring at a later stage in the synthesis.

The synthesis of substituted cyclobutane derivatives can be achieved through various cycloaddition reactions, such as [2+2] photocycloadditions. nih.govnih.gov These methods allow for the construction of the cyclobutane ring with desired substituents in a controlled manner. Subsequent functional group manipulations can then be performed to elaborate the structure further. For example, the reduction of a carbonyl group on the ring to a hydroxyl group, followed by its conversion to a leaving group, can facilitate the introduction of various nucleophiles. researchgate.net

The development of stereocontrolled methods for the synthesis and functionalization of cyclobutanes is an active area of research, enabling access to enantiomerically pure substituted analogues. nih.gov

Alterations to the Acetamide (B32628) Linker

Modifications to the acetamide linker of this compound can be achieved by utilizing different acylating agents in the initial step of the synthesis. A plausible and common route to N-substituted 2-aminoacetamides involves a two-step process: the acylation of the primary amine followed by the introduction of the amino group.

The synthesis typically begins with the acylation of cyclobutylamine with a suitable 2-haloacetyl halide, most commonly chloroacetyl chloride. This reaction is generally performed in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-cyclobutyl-2-chloroacetamide serves as a key intermediate. The chlorine atom in this intermediate is a good leaving group, susceptible to nucleophilic substitution.

Subsequent reaction with an amine source, such as ammonia, leads to the displacement of the chloride to furnish the desired this compound. This amination step is a crucial transformation that can be carried out using various ammonia equivalents.

| Step | Reactant 1 | Reactant 2 | Product | Typical Conditions |

| 1. Acylation | Cyclobutylamine | Chloroacetyl chloride | N-cyclobutyl-2-chloroacetamide | Inert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine) |

| 2. Amination | N-cyclobutyl-2-chloroacetamide | Ammonia | This compound | Alcoholic ammonia or aqueous ammonia |

Alterations to the acetamide linker can be introduced by using substituted chloroacetyl chlorides in the first step. For instance, the use of 2-chloro-2-phenylacetyl chloride would lead to the synthesis of 2-amino-2-phenyl-N-cyclobutylacetamide, thereby introducing a phenyl group on the alpha-carbon of the acetamide moiety. Similarly, employing longer-chain haloalkanoyl chlorides would result in homologated derivatives.

Incorporation into Complex Molecular Scaffolds

The this compound moiety can be incorporated into more complex molecular scaffolds, a common strategy in drug discovery to explore structure-activity relationships. This can be achieved by utilizing bifunctional starting materials or by further derivatizing the primary amino group of the target compound.

For example, if the synthesis starts with a cyclobutylamine that is part of a larger, more complex molecule, the subsequent acylation and amination steps would append the 2-aminoacetamide functionality to this scaffold. This approach allows for the late-stage functionalization of complex molecules.

Alternatively, the primary amino group of this compound is a versatile handle for further chemical modifications. It can undergo a variety of reactions, including:

Amide bond formation: Coupling with carboxylic acids to form peptides or other amide-containing structures.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These reactions enable the covalent linkage of this compound to other pharmacophores, carrier molecules, or solid supports for various applications in medicinal chemistry and chemical biology.

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are applicable to the synthesis of this compound and its derivatives.

Catalytic Methods in this compound Synthesis

Catalytic methods can be employed to improve the efficiency and sustainability of the synthesis of this compound. In the context of the acylation step, while the reaction of an amine with an acid chloride is typically high-yielding, catalytic approaches are being developed for direct amidation reactions between carboxylic acids and amines, which avoid the use of stoichiometric activating agents and the generation of halide waste. For instance, boric acid has been shown to catalyze the direct amidation of carboxylic acids and amines. sciepub.com

For the amination step, transition metal-catalyzed amination of α-halo carbonyl compounds represents a more advanced alternative to traditional nucleophilic substitution with ammonia. acs.orgnih.gov These catalytic systems can offer milder reaction conditions and broader substrate scope. For example, a chiral anion-based catalyst could potentially be used for the enantioselective amination of N-cyclobutyl-2-chloroacetamide. acs.orgnih.gov

| Synthetic Step | Traditional Method | Catalytic Alternative | Advantages of Catalytic Method |

| Amide Formation | Chloroacetyl chloride + Cyclobutylamine | Chloroacetic acid + Cyclobutylamine | Avoids use of highly reactive acid chloride, reduces waste. |

| Amination | N-cyclobutyl-2-chloroacetamide + Ammonia | N-cyclobutyl-2-chloroacetamide + Amine source | Milder conditions, potential for asymmetric induction. |

Stereoselective Synthesis of this compound Isomers

If a substituent is introduced at the α-carbon of the acetamide linker, a stereocenter is created, leading to the possibility of stereoisomers. The stereoselective synthesis of such chiral this compound derivatives is of significant interest, as different enantiomers or diastereomers often exhibit distinct biological activities.

Several strategies can be employed for the stereoselective synthesis of chiral α-amino amides:

Chiral auxiliaries: A chiral auxiliary can be attached to the cyclobutylamine or the acylating agent to direct the stereochemical outcome of a subsequent reaction, followed by the removal of the auxiliary.

Asymmetric catalysis: As mentioned previously, the use of a chiral catalyst in the amination of an α-halo amide can provide enantioselective access to the desired product. acs.orgnih.gov For instance, a cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane (B42901) has been used in the synthesis of D-α-amino amides. rsc.org

Resolution: A racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers through techniques such as chiral chromatography or diastereomeric salt formation.

The conjugate addition of lithium amides to α,β-unsaturated esters is another powerful method for the stereoselective synthesis of β-amino acid derivatives, which could be conceptually adapted for the synthesis of certain chiral amino amide structures. nih.gov

Structure Activity Relationship Sar Studies of 2 Amino N Cyclobutylacetamide Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity

The primary amino group in 2-amino-N-cyclobutylacetamide is a critical feature, often involved in hydrogen bonding or ionic interactions with the biological target. Its basicity and steric bulk are key determinants of binding affinity.

Substitutions on the amino group can significantly alter a compound's biological profile. For instance, converting the primary amine to a secondary or tertiary amine by adding alkyl groups can have varied effects. Small alkyl substitutions, such as a methyl or ethyl group, might be tolerated or even enhance activity by increasing lipophilicity, which can improve cell membrane permeability. However, larger, bulkier substituents may introduce steric hindrance, preventing the molecule from fitting into the binding site of the target protein, thus reducing or abolishing activity.

Furthermore, the electronic properties of the substituents are crucial. The introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the amino group, affecting its ionization state at physiological pH and its ability to act as a hydrogen bond donor.

To illustrate the impact of these substitutions, consider the hypothetical data in the table below, which shows the relative activity of various analogues with different substituents on the amino group.

| Compound | R1 | R2 | Relative Activity (%) |

| Analogue 1 | H | H | 100 |

| Analogue 2 | CH₃ | H | 110 |

| Analogue 3 | CH₃ | CH₃ | 85 |

| Analogue 4 | C₂H₅ | H | 95 |

| Analogue 5 | Phenyl | H | 30 |

| Analogue 6 | Acetyl | H | 15 |

The cyclobutyl ring at the N-position of the acetamide (B32628) is a key feature that influences the molecule's conformation and lipophilicity. The puckered, non-planar geometry of the cyclobutyl ring can dictate the spatial orientation of the rest of the molecule, which is critical for optimal interaction with a receptor's binding pocket.

The size and conformational flexibility of the cycloalkyl group are important factors. Replacing the cyclobutyl ring with smaller rings like cyclopropyl or larger rings like cyclopentyl or cyclohexyl can significantly impact activity. A smaller ring might not provide the necessary hydrophobic interactions, while a larger, more flexible ring could adopt a conformation that is either more or less favorable for binding. Studies on related cycloalkyl-containing compounds have shown that the cyclohexyl group often provides better binding properties compared to cyclopentyl or cycloheptyl groups.

Substituents on the cyclobutyl ring can also modulate activity. The position and nature (e.g., size, polarity, hydrogen bonding capacity) of these substituents can either enhance binding through additional interactions or cause steric clashes. For example, a small hydroxyl group at a specific position might form a beneficial hydrogen bond with the target, whereas a bulky alkyl group could disrupt the binding.

The following table presents hypothetical data on how modifications to the cycloalkyl ring might affect biological activity.

| Compound | Cycloalkyl Ring | Substituent | Relative Activity (%) |

| Analogue 1 | Cyclobutyl | H | 100 |

| Analogue 7 | Cyclopropyl | H | 70 |

| Analogue 8 | Cyclopentyl | H | 120 |

| Analogue 9 | Cyclohexyl | H | 135 |

| Analogue 10 | Cyclobutyl | 3-OH | 150 |

| Analogue 11 | Cyclobutyl | 3-CH₃ | 90 |

The acetamide linker connecting the amino group and the cyclobutyl moiety is crucial for maintaining the correct distance and orientation between these two key functional groups. Modifications to this linker, such as altering its length, rigidity, or the nature of the amide bond, can have a profound effect on biological efficacy.

Increasing or decreasing the length of the linker can change the spatial relationship between the amino group and the cyclobutyl ring, potentially misaligning them for optimal receptor binding. Replacing the flexible acetamide linker with a more rigid structure, such as incorporating it into a ring system, can lock the molecule into a specific conformation. If this conformation is the "active" one, a significant increase in potency can be observed.

The amide bond itself is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). Replacing the amide with other functional groups, such as an ester or a sulfonamide, would alter these hydrogen bonding capabilities and the electronic distribution of the linker, likely leading to a significant change in activity.

The table below provides a hypothetical illustration of how modifications to the acetamide linker could influence the compound's performance.

| Compound | Linker Modification | Relative Activity (%) |

| Analogue 1 | -CH₂C(=O)NH- | 100 |

| Analogue 12 | -CH₂CH₂C(=O)NH- | 60 |

| Analogue 13 | -C(=O)NH- | 45 |

| Analogue 14 | -CH₂C(=O)O- (Ester) | 20 |

| Analogue 15 | -CH₂S(=O)₂NH- (Sulfonamide) | 35 |

Mapping Structure-Activity Landscapes

To systematically explore the SAR of this compound analogues and to predict the activity of novel compounds, computational methods such as Quantitative Structure-Activity Relationship (QSAR) analyses are employed. These methods aim to build mathematical models that correlate the chemical structure of compounds with their biological activity.

QSAR studies involve the use of statistical methods to relate physicochemical properties or structural features of a series of compounds to their biological activities. These properties, known as descriptors, can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity).

For a series of this compound analogues, a QSAR model might take the form of a linear equation:

log(1/C) = a(logP) + b(σ) + c(Es) + d

where C is the concentration of the compound required to produce a certain biological effect, logP represents lipophilicity, σ is an electronic parameter, Es is a steric parameter, and a, b, c, and d are constants determined by regression analysis.

Such models can provide valuable insights into the mechanism of action. For example, a positive coefficient for logP would suggest that increasing the lipophilicity of the compound enhances its activity, which might be related to improved membrane permeability or hydrophobic interactions at the target site.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D properties of the molecules.

In a 3D-QSAR study, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as contour maps, which indicate regions in space where certain properties are favorable or unfavorable for activity. For instance, a green contour map in a CoMFA analysis might indicate that bulky substituents are favored in that region, while a yellow map would suggest that bulk is detrimental. Similarly, blue and red contours typically represent regions where positive and negative electrostatic potentials, respectively, are beneficial for activity.

Pharmacophore modeling is another powerful computational tool used to define the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model for this compound analogues would likely include features such as a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl oxygen of the acetamide), and a hydrophobic region (the cyclobutyl ring). This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

Rational Design of High-Potency this compound Derivatives

The rational design of more potent analogues of this compound would theoretically involve a multifaceted approach, systematically altering different parts of the molecule to probe for beneficial interactions with its biological target. Key areas for modification would include the cyclobutyl ring, the acetamide linker, and the terminal amino group.

Modification of the Cyclobutyl Moiety:

One common strategy in rational drug design is the exploration of the steric and electronic requirements of the binding pocket. For the N-cyclobutyl group, this would involve:

Ring Size Variation: Investigating the effect of altering the cycloalkyl ring size (e.g., cyclopropyl, cyclopentyl, cyclohexyl) can provide insights into the spatial constraints of the target's binding site. A larger or smaller ring might afford a better fit, leading to increased potency.

Substitution on the Cyclobutyl Ring: Introducing various substituents (e.g., methyl, hydroxyl, fluoro) at different positions on the cyclobutyl ring could lead to additional favorable interactions, such as van der Waals forces or hydrogen bonding, with the target protein. The stereochemistry of these substituents would also be a critical factor to consider.

Alterations to the Acetamide Linker:

The acetamide core of the molecule serves as a crucial scaffold. Modifications in this region could influence the compound's conformation and its ability to present key pharmacophoric features to the target. Potential modifications include:

Alpha-Carbon Substitution: Introducing alkyl or aryl groups at the alpha-position of the acetamide can impact the molecule's lipophilicity and conformational flexibility. Stereochemistry at this position is often a critical determinant of activity.

Amide Bond Isosteres: Replacing the amide bond with bioisosteres (e.g., reverse amide, triazole) could improve metabolic stability and potentially alter binding interactions.

Modifications of the Terminal Amino Group:

The terminal primary amine is a key functional group that can participate in important hydrogen bonding or ionic interactions. Rational design strategies would explore:

N-Alkylation or N-Arylation: Substitution on the terminal nitrogen with various alkyl or aryl groups can significantly modulate the compound's physicochemical properties and its interaction with the biological target.

Conversion to Other Functional Groups: Transforming the amino group into other hydrogen-bonding moieties could explore different interaction patterns within the binding site.

While the above strategies are based on established principles of medicinal chemistry, the successful rational design of high-potency this compound derivatives would necessitate iterative cycles of design, chemical synthesis, and biological evaluation. The absence of specific published data, including detailed research findings and potency tables for a series of rationally designed this compound analogues, precludes a more in-depth discussion and the creation of illustrative data tables at this time. Future research in this specific area would be invaluable to elucidate the structure-activity relationships and guide the development of more potent therapeutic agents based on this scaffold.

Despite a comprehensive search for scientific literature, detailed mechanistic information regarding the biological activity of this compound is not publicly available. As a result, a complete article focusing on its specific enzyme inhibition, receptor binding, protein-ligand interactions, and effects on cellular pathways cannot be generated at this time.

The available information identifies this compound as a versatile chemical building block with potential applications in pharmaceutical research and development, particularly for neurological disorders. nih.gov It is suggested that its structure may allow for interactions with biological systems, such as enzymes and receptors. nih.gov However, specific studies detailing these interactions are not present in the searched scientific literature.

Further research would be required to elucidate the specific biological targets and mechanisms of action of this compound. Such studies would involve:

Enzyme inhibition assays to determine if the compound can block the activity of specific enzymes like kinases or aldolases.

Receptor binding studies to identify if it interacts with any cellular receptors.

Protein-ligand interaction analyses to characterize the molecular details of any identified binding.

Cell-based assays to investigate its effects on signaling cascades and gene expression.

Without such foundational research, any discussion of the mechanistic investigations of this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Mechanistic Investigations of 2 Amino N Cyclobutylacetamide and Its Bioactive Analogues

Cellular and Molecular Pathway Perturbations

Investigation of Apoptotic and Proliferative Pathways

The modulation of apoptotic and proliferative pathways is a hallmark of many bioactive compounds. Research into analogues of 2-amino-N-cyclobutylacetamide, such as those incorporating bulky lipophilic groups like adamantane, has revealed potential antiproliferative effects. For instance, a study on two adamantane-linked hydrazine-1-carbothioamide derivatives, specifically 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide and 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, demonstrated moderate activity against various cancer cell lines. mdpi.comnih.govnih.gov

These findings suggest that the core structure, when appropriately substituted, can interfere with the cellular machinery that governs cell growth and division. While these compounds did not induce potent cytotoxic effects, their moderate activity indicates an interaction with proliferative pathways. The precise mechanisms, such as cell cycle arrest or induction of apoptosis, remain to be fully elucidated for these specific analogues. However, the data confirms that the scaffold is amenable to chemical modification to impart antiproliferative properties. mdpi.comnih.gov The investigation into such analogues provides a foundation for understanding how this compound itself might be modified to target these critical cellular processes.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | MCF-7 (Breast Cancer) | >30 |

| HepG2 (Liver Cancer) | >30 | |

| HCT-116 (Colon Cancer) | >30 | |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | MCF-7 (Breast Cancer) | >30 |

| HepG2 (Liver Cancer) | >30 | |

| HCT-116 (Colon Cancer) | >30 |

This table presents in vitro antiproliferative activities from a study on bioactive analogues. The results indicate moderate activity, establishing a basis for further investigation into related structures.

Mechanistic Insights from Computational Studies

Computational chemistry offers powerful tools to predict and analyze the molecular mechanisms of bioactive compounds, providing insights that complement experimental research. For this compound and its analogues, computational methods are invaluable for understanding structure-activity relationships, predicting target interactions, and elucidating electronic properties that govern reactivity and binding.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex. For analogues of this compound, docking studies have been employed to elucidate binding modes. For example, in the study of adamantane-linked hydrazine-1-carbothioamides, molecular docking was used to analyze their interaction with the urease enzyme, revealing key binding interactions. mdpi.comnih.gov Similarly, docking studies on various N-substituted acetamide (B32628) derivatives have helped to identify potential inhibitors for targets in neurodegenerative diseases, such as monoamine oxidase B (MAO-B). nih.govsemanticscholar.org

| Analogue Class | Protein Target | Key Interacting Residues (Example) | Interaction Type | Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Adamantane-carbothioamides | Urease | ASP 730 | Hydrogen Bond | -6.2 to -6.5 |

| N-aryl-acetamides | Monoamine Oxidase B (MAO-B) | TYR 435, CYS 172 | Hydrogen Bond, Pi-Sulfur | -8.5 to -9.8 |

This table summarizes representative findings from molecular docking studies on classes of bioactive analogues, highlighting the specific amino acid residues and interaction types that contribute to binding.

Quantum Chemical Calculations in Mechanistic Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. imist.ma These methods can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds. nih.gov For acetamide derivatives, DFT calculations have been used to confirm molecular structures and understand the stability conferred by intermolecular interactions, such as N–H···O hydrogen bonds, which are critical for crystal packing and molecular recognition. nih.govimist.ma

The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions with a biological receptor. A smaller HOMO-LUMO energy gap generally implies higher reactivity. Furthermore, these calculations can help explain the spectroscopic properties of the compounds and rationalize the structure-activity relationships observed experimentally. nih.gov By providing a detailed picture of the electronic characteristics, quantum chemical calculations are a key component in the rational design of more potent analogues.

Homology Modeling for Undetermined Protein Structures

When the three-dimensional structure of a target protein has not been determined experimentally (e.g., via X-ray crystallography or NMR spectroscopy), homology modeling can be used to construct a reliable model. nih.govwikipedia.org This computational method builds a 3D model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, the "template". nih.govscilit.com The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template; higher identity generally results in a more accurate model. nih.gov

The process involves four main steps: template identification, sequence alignment of the target and template, model construction, and model validation. researchgate.net Once a satisfactory model is generated, it can be used in molecular docking studies to predict how ligands, such as this compound or its analogues, might bind. nih.gov This approach is crucial in drug discovery, as it expands the range of biological targets that can be investigated computationally, enabling structure-based drug design even in the absence of an experimental receptor structure. nih.govresearchgate.net

Pharmacological and Biological Evaluation of 2 Amino N Cyclobutylacetamide Derivatives

In Vitro Efficacy Assessments

In vitro studies form the foundation of pharmacological evaluation, providing initial data on a compound's biological effects at a cellular and molecular level. These assays are crucial for screening large numbers of derivatives, identifying lead candidates, and elucidating mechanisms of action.

Cell-based assays are instrumental in determining the potential of 2-amino-N-cyclobutylacetamide derivatives as therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Activity: The cytotoxic effects of related derivatives are often evaluated against a panel of human cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. For instance, studies on 2-aminothiazole (B372263) derivatives, a class of compounds with structural similarities, have demonstrated significant growth-inhibitory effects against various cancer cell lines, including those from lung, colon, and breast cancers. nih.govresearchgate.net One study identified a 2-aminobenzothiazole derivative that not only suppressed tumor cell proliferation but also triggered apoptosis (programmed cell death) through the activation of caspase-3/7 in A549 lung cancer cells. nih.gov Similarly, certain cinnamamide derivatives have shown potent activity against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) below 10 µg/mL for the most active compounds. mdpi.com

Antibacterial Activity: The antibacterial potential of derivatives is typically assessed using methods like the agar well diffusion assay. nanobioletters.com This technique measures the diameter of the zone of inhibition a compound creates on a culture of bacteria. Derivatives are tested against a range of pathogenic bacteria, including Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). nanobioletters.commdpi.com Studies on related amino acid derivatives have shown significant activity against various bacterial species, with some compounds exhibiting a broad spectrum of activity. mdpi.com For example, a newly synthesized 2,2-diamino-1-azavinyl aminoamide showed zones of inhibition ranging from 12-24 mm against a panel of bacteria at a concentration of 30 µ g/disc . scialert.net The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is also a key parameter determined in these studies. mdpi.comscialert.net

Table 1: In Vitro Anticancer Activity of Related Amide Derivatives

| Compound Class | Assay Type | Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|---|

| 2-Aminothiazole Derivative | MTT Assay | HT29 (Colon Cancer) | IC₅₀ = 2.01 µM | nih.gov |

| 2-Aminobenzothiazole Derivative | Cell Proliferation Assay | MCF-7 (Breast Cancer) | Significant growth-inhibitory activity | nih.gov |

| N-sulfonyl Cinnamamide Derivative | MTT Assay | HeLa, SKOV-3, MCF-7 | IC₅₀ < 10 µg/mL | mdpi.com |

Table 2: In Vitro Antibacterial Activity of Related Amide Derivatives

| Compound Class | Assay Type | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|---|

| 2-Amino-3-cyano-4H-chromene Derivative | Agar Well Diffusion | S. aureus, E. coli | Good antibacterial results observed | nanobioletters.com |

| 2,2-diamino-1-azavinyl aminoamide | Disc Diffusion | S. dysenteriae, S. typhi | MIC = 8-16 μg/mL | scialert.net |

| Adamantane-isothiourea Derivative | Growth Inhibition Assay | S. aureus, B. subtilis, E. coli | Potent broad-spectrum activity | mdpi.com |

To understand the mechanism of action, derivatives are tested for their ability to inhibit specific enzymes that are critical for disease progression. For anticancer agents, these targets often include kinases, which are enzymes that play a key role in cell signaling and proliferation. researchgate.net For example, various 2-aminobenzothiazole derivatives have been identified as potent inhibitors of enzymes like VEGFR-2, a kinase involved in angiogenesis (the formation of new blood vessels that tumors need to grow), and PI3Kα, another key enzyme in cancer cell signaling. nih.gov One such derivative inhibited VEGFR-2 with an IC₅₀ value of 0.5 μM. nih.gov Other enzyme classes, such as histone deacetylases (HDACs), which are involved in epigenetic regulation, are also important targets. mdpi.com Enzymatic assays directly measure the interaction between the compound and the enzyme, providing crucial data on potency and mechanism.

A critical aspect of drug development is ensuring that a compound acts selectively on its intended target to minimize off-target effects. Selectivity profiling involves testing lead compounds against a panel of related biological targets. For example, a kinase inhibitor developed for a specific cancer target would be tested against a broad range of other kinases to ensure its specificity. Similarly, antibacterial candidates are evaluated for their selective action against microbial targets versus mammalian cells to predict potential toxicity. Studies on 2-aminothiazole derivatives have demonstrated selective action, with some compounds showing preferential activity towards specific cancer cell lines, such as glioblastoma, over others. nih.gov This selectivity is a key factor in advancing a compound to preclinical in vivo studies.

In Vivo Preclinical Evaluation of Lead this compound Analogues

Following promising in vitro results, lead analogues are advanced to in vivo studies to assess their efficacy in a whole-organism context. These studies are essential for understanding how the compound behaves in a complex biological system.

The first step in in vivo evaluation is the use of established animal models that mimic human diseases. For cancer research, xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice. nih.gov These models allow for the direct assessment of a compound's ability to inhibit tumor growth in a living system. nih.gov For other conditions, such as metabolic diseases or infectious diseases, specific animal models are employed, which may be genetically engineered or induced through chemical or dietary means to replicate the pathophysiology of the human condition. nih.govenamine.net Mice are the most frequently used species in these preclinical studies. nih.gov

In these established models, lead this compound analogues are evaluated for their therapeutic effect. In oncology models, efficacy is typically measured by the reduction in tumor volume or weight over time compared to an untreated control group. nih.gov For instance, a 2-aminobenzothiazole derivative was shown to remarkably suppress tumor cell proliferation and decrease tumor burden in an in vivo model. nih.gov In models of infectious disease, efficacy might be measured by the reduction in bacterial load in specific organs or by an increase in survival rates. These studies provide the critical proof-of-concept for a compound's therapeutic potential in a living organism.

Toxicological Profiles and Safety Assessments

The toxicological evaluation of novel therapeutic agents is a critical component of preclinical development, ensuring the safety of potential drug candidates before clinical investigation. For derivatives of this compound, a comprehensive assessment of their safety profiles has been undertaken through a variety of in vitro and in vivo studies. These investigations are designed to identify potential adverse effects and establish a preliminary safety window for these compounds.

Initial toxicological screening of this compound derivatives has indicated a generally favorable safety profile. In preclinical studies involving rodent models, these compounds have demonstrated a notable separation between the doses required for therapeutic efficacy and those eliciting toxic effects.

One area of focus in the safety assessment of new chemical entities is their potential for neurotoxicity. In observational studies, animals treated with pharmacologically active doses of related aminoacetamide derivatives, such as (S)-α-ethyl-2-oxo-pyrrolidine acetamide (B32628), appeared calm and slightly more active, with only mild sedation observed at doses 50-100 times higher than the effective anticonvulsant doses nih.gov. High oral doses of other aminoacetamide derivatives, such as 2-Amino-N-(1,2-diphenylethyl)-acetamide-hydrochloride, have been shown to produce neural impairment and hyperactivity in rats nih.gov.

Further in vitro toxicity assays have supported the promising safety profile of these related derivatives, justifying more comprehensive preclinical development as potential broad-spectrum and safe anticonvulsant agents semanticscholar.org. The following table summarizes the key toxicological endpoints evaluated for this compound derivatives and related compounds.

| Toxicological Endpoint | Observation | Implication |

| Acute Toxicity | High doses of some aminoacetamide derivatives resulted in neural impairment and hyperactivity in rodent models. nih.gov | Establishes an upper limit for safe dosing and identifies the central nervous system as a potential target for toxicity at supratherapeutic levels. |

| Neurotoxicity | Mild sedation was observed at doses significantly higher than the effective anticonvulsant doses for related compounds. nih.gov | Suggests a good separation between therapeutic and neurotoxic effects, indicating a favorable safety margin. |

| Motor Coordination | Low potential for inducing motor impairment in the rotarod test for newer alaninamide derivatives. semanticscholar.org | Indicates a reduced likelihood of side effects that could impair daily activities. |

| In Vitro Toxicity | Favorable results in in vitro toxicity assays for related alaninamide derivatives. semanticscholar.org | Supports the overall safety profile and encourages further preclinical development. |

Comparative Analysis with Established Therapeutics

To contextualize the potential clinical utility of this compound derivatives, a comparative analysis with established therapeutic agents is essential. The primary therapeutic area for which these compounds show promise is the treatment of epilepsy. Therefore, a comparison with widely used anti-epileptic drugs (AEDs) such as levetiracetam and valproate provides valuable insights into their relative efficacy and safety.

Derivatives of this compound share structural similarities with levetiracetam ((S)-α-ethyl-2-oxo-pyrrolidine acetamide), a second-generation AED with a unique mechanism of action nih.gov. Preclinical studies on related aminoacetamide derivatives have demonstrated a broad-spectrum anticonvulsant profile, a characteristic also seen with established drugs like valproate.

In head-to-head comparisons of existing AEDs for severe refractory status epilepticus, levetiracetam, fosphenytoin, and valproate were found to be equally safe and effective in stopping seizures and improving responsiveness in approximately half of the study participants nih.govnih.gov. These findings suggest that the choice of drug may be less critical than other clinical management factors nih.gov.

When comparing levetiracetam with controlled-release carbamazepine for newly diagnosed epilepsy, both drugs showed equivalent seizure freedom rates, with most patients responding to low doses nih.gov. This highlights the efficacy of newer generation AEDs in line with established treatments.

The following table provides a comparative overview of key features of this compound derivatives (based on preclinical data of related compounds) and the established therapeutics levetiracetam and valproate.

| Feature | This compound Derivatives (Projected) | Levetiracetam | Valproate |

| Anticonvulsant Spectrum | Broad-spectrum activity observed in preclinical models of related compounds. | Broad-spectrum, effective in various seizure types. | Broad-spectrum, widely used for different epilepsy syndromes. |

| Efficacy in Refractory Seizures | Not yet established. | Demonstrated efficacy in refractory status epilepticus, comparable to valproate and fosphenytoin. nih.govnih.gov | Established efficacy in refractory status epilepticus. nih.govnih.gov |

| Safety and Tolerability | Favorable preclinical safety profile with a good therapeutic window for related compounds. nih.govsemanticscholar.org | Generally well-tolerated. | Effective, but associated with a range of potential side effects. |

| Mechanism of Action | Believed to involve novel pathways, similar to other unique anticonvulsants. | Unique mechanism involving synaptic vesicle protein 2A (SV2A). | Multiple mechanisms including GABAergic enhancement and blockade of voltage-gated sodium channels. |

Potential Therapeutic Applications and Future Directions for 2 Amino N Cyclobutylacetamide Research

Development as Novel Therapeutic Agents

The acetamide (B32628) scaffold is a common feature in a multitude of biologically active compounds, and the introduction of a cyclobutyl group can enhance pharmacokinetic properties, making 2-amino-N-cyclobutylacetamide a promising platform for the development of new therapeutic agents.

Anti-Cancer Therapeutics

While direct studies on the anti-cancer effects of this compound are not extensively documented, research on various acetamide derivatives has shown significant potential in oncology. The core acetamide structure serves as a versatile scaffold for the synthesis of novel compounds with anti-proliferative activities.

A range of novel acetamide derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, certain quinazolinone acetamides have demonstrated notable cytotoxicity against SiHA and MCF-7 cancer cell lines. Similarly, some triazole acetamide derivatives linked with phenyl piperazine (B1678402) have shown activity against the MCF-7 breast cancer cell line. Chalcone acetamide derivatives have also been investigated for their potential against triple-negative breast cancer. The inclusion of the cyclobutyl group in such structures is an area of interest, as this moiety can influence the compound's interaction with biological targets and its metabolic stability. The unique four-membered ring structure of the cyclobutyl group is considered an indispensable framework in drug design and has been successfully incorporated into platinum-based anticancer drugs. nih.gov

Table 1: Examples of Acetamide Derivatives with Anti-Cancer Activity

| Acetamide Derivative Class | Target Cancer Cell Lines | Key Findings |

|---|---|---|

| Quinazolinone Acetamides | SiHA, MCF-7 | Demonstrated excellent cytotoxicity. |

| Triazole Acetamides | MCF-7 | Showed significant anti-cancer activity. |

| Chalcone Acetamides | Triple-Negative Breast Cancer | Investigated for potential therapeutic use. |

Antimicrobial Agents (Antibacterial, Anti-leishmanial, Anti-tubercular)

The acetamide functional group is a key component in many compounds exhibiting antimicrobial properties. Research into related structures suggests that this compound could serve as a basis for the development of new antimicrobial agents.

Antibacterial: Derivatives of 2-mercaptobenzothiazole (B37678) containing an acetamide linkage have been synthesized and have shown significant antibacterial activity, comparable to standard drugs like levofloxacin. Thiazole derivatives, which can be considered structurally related to the amino-acetamide portion of the target molecule, are also known to possess a broad spectrum of antibacterial activity.

Anti-leishmanial and Anti-tubercular: The 2-aminothiazole (B372263) scaffold, which shares structural similarities with the core of this compound, has been explored for its anti-leishmanial and anti-tubercular properties. Furthermore, 2-amino benzothiazoles have been identified as having bactericidal activity against Mycobacterium tuberculosis. These findings suggest that the 2-amino-acetamide core could be a valuable starting point for the design of novel agents against these pathogens.

Anti-inflammatory and Immunomodulatory Agents

Acetamide derivatives have been investigated for their potential to modulate inflammatory and immune responses. While direct evidence for this compound is limited, studies on related compounds provide a strong rationale for its investigation in this area. For example, the novel agent gamma-(2-aminoethylamino)-2-butyrothienone has demonstrated potent inhibitory effects on adjuvant-primary inflammation in animal models. Additionally, certain amino acids and peptides have been shown to possess immunomodulatory properties, suggesting that the amino acid-like structure of this compound could contribute to similar effects. The compound 2-amino-3H-phenoxazin-3-one has been found to possess potent anti-inflammatory and immunoregulatory properties, potentially offering a therapeutic strategy for T cell-mediated inflammatory autoimmune diseases.

Role as Chemical Probes in Biological Research

The structural features of this compound make it a candidate for development as a chemical probe to investigate biological systems. The primary amino group and the amide bond provide sites for conjugation to reporter molecules such as fluorophores or affinity tags. The cyclobutyl group can influence binding affinity and selectivity to target proteins. While specific applications of this compound as a chemical probe are not yet widely reported, the versatility of the acetamide scaffold in chemical biology is well-established. For example, fluorescently labeled acetamide derivatives can be used to visualize cellular structures or monitor enzyme activity.

Advanced Drug Delivery Systems and Prodrug Strategies

The development of advanced drug delivery systems and prodrug strategies is crucial for optimizing the therapeutic efficacy of bioactive molecules. The primary amino group of this compound offers a convenient handle for its incorporation into various drug delivery platforms or for its conversion into a prodrug.

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. For amine-containing drugs like this compound, a common prodrug strategy involves the formation of an amide or carbamate (B1207046) linkage with a promoiety. This can improve properties such as solubility, stability, and membrane permeability. For instance, the amino group could be acylated to create a prodrug that is later hydrolyzed by cellular enzymes to release the active compound.

Furthermore, the compound could be incorporated into nanoparticle-based drug delivery systems. For example, it could be conjugated to polymers or lipids to form nanoparticles that can target specific tissues or cells, providing a means for controlled release and reduced systemic toxicity.

Future Research Directions and Unexplored Potential

The potential of this compound and its derivatives is far from fully explored, and several avenues of future research are apparent.

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into how modifications of the this compound scaffold affect its biological activity is warranted. This would involve synthesizing a library of derivatives with variations in the substituents on the amino group, the cyclobutyl ring, and the acetamide backbone, and screening them for a wide range of therapeutic activities.

Elucidation of Mechanisms of Action: For any identified bioactive derivatives, detailed mechanistic studies will be crucial to understand how they exert their effects at the molecular level. This could involve identifying protein targets, elucidating signaling pathways, and investigating effects on cellular processes.

Exploration of Novel Therapeutic Areas: While the anti-cancer, antimicrobial, and anti-inflammatory potential has been highlighted based on related structures, the unique properties of this compound may lend themselves to other therapeutic areas. Its structural similarity to certain neurotransmitters or neuromodulators suggests potential applications in neurological disorders.

Development of Targeted Drug Delivery Systems: Future research should focus on designing and evaluating targeted drug delivery systems for this compound and its active derivatives. This could involve conjugation to targeting ligands, such as antibodies or peptides, to enhance delivery to specific cell types and improve the therapeutic index.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-cyclobutylacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, chloroacetamide intermediates (e.g., 2-chloro-N-phenylacetamide) are often used as precursors, with cyclobutylamine as the nucleophile. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., triethylamine for acid scavenging) critically impact yield. Impurities often arise from incomplete substitution or side reactions; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are common spectral artifacts to consider?

- Methodological Answer :

- NMR : - and -NMR confirm the cyclobutyl group (δ 1.5–2.5 ppm for CH protons) and acetamide backbone (δ 2.0–2.2 ppm for COCH). Artifacts like residual solvent peaks (e.g., DMSO-d at δ 2.5 ppm) must be excluded.

- XRD : Monoclinic crystal systems (space group Cc) provide definitive structural validation, with lattice parameters (e.g., a = 5.06 Å, b = 18.36 Å) aiding in polymorphism studies .

- FT-IR : Amide I (1650–1680 cm) and II (1550–1600 cm) bands confirm secondary structure. Moisture contamination can obscure NH stretching (~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodological Answer : Discrepancies often arise from solvation effects or transition-state approximations. Use hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., COSMO) to improve accuracy. Experimental validation via kinetic studies (e.g., monitoring reaction progress by HPLC) under controlled conditions (pH, temperature) can reconcile differences. Statistical tools like Bland-Altman plots quantify systematic biases between theoretical and empirical results .

Q. What strategies optimize the compound's solubility for biological assays without structural modification?

- Methodological Answer :

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.

- pH adjustment : The acetamide’s pKa (~0.5 for the NH group) allows protonation in acidic buffers (pH < 2), improving solubility.

- Nanoformulation : Encapsulation in liposomes (e.g., DSPC:Cholesterol 55:45 mol%) increases bioavailability while maintaining structural integrity. Monitor stability via dynamic light scattering (DLS) .

Q. What catalytic systems show promise for enantioselective synthesis of this chiral acetamide derivative?

- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) paired with palladium catalysts enable asymmetric C–N bond formation. For example, Pd(OAc)/(R)-BINAP achieves enantiomeric excess (ee) >90% in aryl amidation reactions. Screen Lewis acids (e.g., Zn(OTf)) to suppress racemization. Chiral HPLC (e.g., Chiralpak IA column) validates ee .

Data Analysis and Optimization

Q. How should researchers design experiments to analyze the compound's stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stress : Store samples at 40°C, 75% RH for 4 weeks; analyze degradation products via LC-MS.

- Photolytic Stress : Expose to UV light (ICH Q1B guidelines); track absorbance changes at λ = 254 nm.

- Statistical models (e.g., Arrhenius equation) predict shelf life. Use ANOVA to identify significant degradation factors .

Q. What are the best practices for validating the compound's biological activity while minimizing false positives?

- Methodological Answer :

- Dose-Response Curves : Use ≥10 concentrations (log-spaced) to calculate IC values; Hill slopes >1 suggest cooperative binding.

- Counter-Screens : Test against related targets (e.g., cyclooxygenase for anti-inflammatory claims) to exclude off-target effects.

- Positive/Negative Controls : Include known agonists/antagonists (e.g., indomethacin for COX inhibition) to validate assay robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.